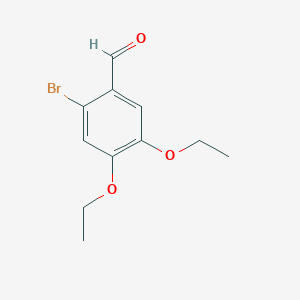
2-Bromo-4,5-diethoxybenzaldehyde
描述
2-Bromo-4,5-diethoxybenzaldehyde: is an organic compound with the molecular formula C11H13BrO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and two ethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-diethoxybenzaldehyde typically involves the bromination of 4,5-diethoxybenzaldehyde. The process can be summarized as follows:
Starting Material: 4,5-diethoxybenzaldehyde.
Bromination: The reaction is carried out using bromine (Br2) in an appropriate solvent such as acetic acid or chloroform. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Large-scale reactors and continuous flow systems may be employed to ensure efficient production. The use of automated systems for bromine addition and temperature control can enhance the safety and yield of the process.
化学反应分析
Types of Reactions
2-Bromo-4,5-diethoxybenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Major Products Formed
Substitution: Formation of 2-substituted-4,5-diethoxybenzaldehyde derivatives.
Oxidation: Formation of 2-Bromo-4,5-diethoxybenzoic acid.
Reduction: Formation of 2-Bromo-4,5-diethoxybenzyl alcohol.
科学研究应用
2-Bromo-4,5-diethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-4,5-diethoxybenzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity.
Bromine Atom: Can participate in halogen bonding and other non-covalent interactions.
相似化合物的比较
Similar Compounds
2-Bromo-4,5-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
4-Bromo-2,5-dimethoxybenzaldehyde: Another brominated benzaldehyde with different substitution pattern.
2,4,5-Trimethoxybenzaldehyde: Lacks the bromine atom but has three methoxy groups.
Uniqueness
2-Bromo-4,5-diethoxybenzaldehyde is unique due to the presence of both bromine and ethoxy groups, which confer distinct reactivity and potential applications compared to its analogs. The ethoxy groups can influence the compound’s solubility and electronic properties, making it suitable for specific synthetic and research purposes.
属性
IUPAC Name |
2-bromo-4,5-diethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-10-5-8(7-13)9(12)6-11(10)15-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYKUJPMDHPGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356142 | |
| Record name | 2-bromo-4,5-diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91335-51-2 | |
| Record name | 2-bromo-4,5-diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



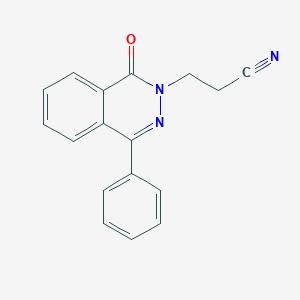
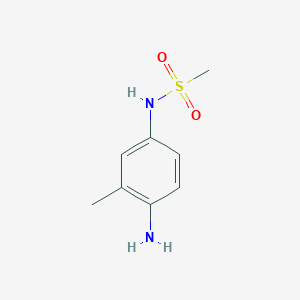
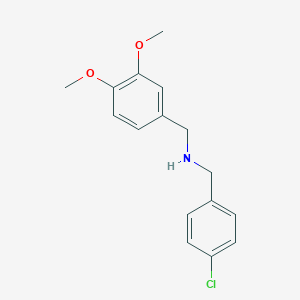
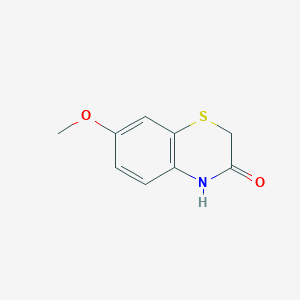
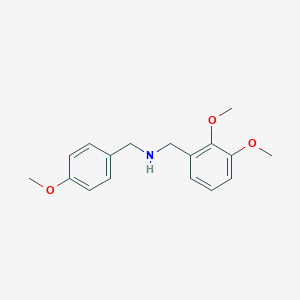

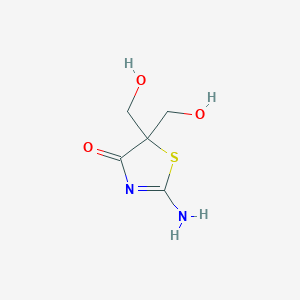
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B184917.png)
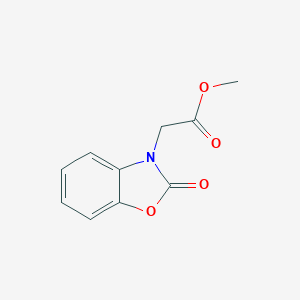

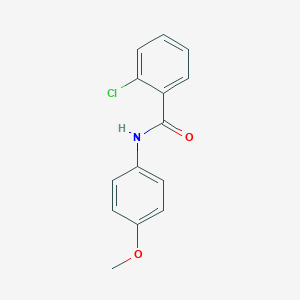
![3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B184930.png)
![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid](/img/structure/B184932.png)
